
Podocarpane-14,15-diol
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Overview
Description
Podocarpane-14,15-diol is a diterpenoid compound that belongs to the podocarpane family. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound is characterized by its unique tricyclic structure, which includes two hydroxyl groups at the 14th and 15th positions. This compound is found in various natural sources, including certain species of plants and marine organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of podocarpane-14,15-diol typically involves multiple steps, starting from naturally occurring labdane diterpenoids. One common synthetic route includes the following steps:
Ozonolysis: of labdane diterpenoid (+)-manool to form podocarp-8(14)-en-13-one.
Intramolecular condensation: to obtain the key intermediate.
Aromatization, protection, and benzylic oxidation: to form 13-methoxypodocarpa-8,11,13-trien-7-one.
Reaction with trimethylsilyl cyanide: to introduce nitrile groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods similar to those used in laboratory settings. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Podocarpane-14,15-diol undergoes various chemical reactions, including:
Oxidation: Conversion to quinones and other oxidized derivatives using reagents like meta-chlorobenzoyl peroxide.
Reduction: Formation of reduced derivatives using reducing agents such as sodium borohydride.
Substitution: Introduction of functional groups at specific positions using reagents like trimethylsilyl cyanide.
Common Reagents and Conditions:
Oxidation: Meta-chlorobenzoyl peroxide, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trimethylsilyl cyanide, acetonitrile.
Major Products Formed:
Oxidation: Quinones, hydroxy derivatives.
Reduction: Alcohols, diols.
Substitution: Nitriles, methoxy derivatives.
Scientific Research Applications
Podocarpane-14,15-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of podocarpane-14,15-diol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) in macrophage cells, indicating its potential anti-inflammatory activity . The compound may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- Podocarpic acid
- Nimbidiol
- Deoxynimbidiol
Q & A
Q. Basic: What are the key structural features and stereochemical considerations of Podocarpane-14,15-diol that influence its biological activity?
This compound is a diterpenoid diol with a bicyclic framework. Its bioactivity is influenced by hydroxyl group positioning (C14 and C15), stereochemistry (e.g., axial vs. equatorial configurations), and substituent effects on the podocarpane backbone. Researchers should employ spectroscopic techniques (e.g., NMR for stereochemical assignment ) and molecular docking studies to correlate structure-activity relationships. Computational tools like density functional theory (DFT) can model electronic interactions affecting reactivity .
Q. Basic: How is this compound synthesized in laboratory settings, and what are common challenges in yield optimization?
Synthesis often involves cyclization of precursor terpenes, with oxidation steps to introduce diol groups. Challenges include regioselectivity in hydroxylation and stereo-purity. Methodological approaches include:
- Catalytic asymmetric synthesis for stereocontrol .
- Solvent screening (e.g., polar aprotic solvents for oxidation stability ).
- Chromatographic purification (HPLC or GC-MS) to isolate enantiomers .
Yield optimization requires DOE (Design of Experiments) to test variables like temperature, catalyst loading, and reaction time .
Q. Advanced: What experimental strategies are recommended for systematic literature reviews on this compound’s pharmacological mechanisms?
Follow PRISMA guidelines for systematic reviews :
- Use Boolean search strings in databases (PubMed, Web of Science, Scopus) combining terms like “podocarpane-diol,” “diterpenoid bioactivity,” and “mechanistic studies” .
- Apply PICO framework to define Population (e.g., cell lines), Intervention (diol concentration), Comparison (control groups), and Outcomes (e.g., apoptosis rates) .
- Critically appraise studies using tools like ROBINS-I for bias assessment .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from variability in experimental conditions (e.g., cell culture media, purity thresholds). Mitigation strategies:
- Meta-analysis to quantify effect sizes and heterogeneity .
- Reproducibility protocols : Standardize assays (e.g., MTT for cytotoxicity) and validate compound purity (>95% via HPLC) .
- Sensitivity analysis to identify outlier datasets influenced by confounding variables (e.g., solvent toxicity) .
Q. Advanced: What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?
- LC-MS/MS : High sensitivity for trace quantification; use deuterated internal standards to correct matrix effects .
- GC-FID : Suitable for volatile derivatives (e.g., silylated diols) .
- Isotope dilution assays : Ensure accuracy in biological samples .
Validate methods per ICH guidelines for precision, LOD/LOQ, and recovery rates .
Q. Advanced: How can researchers assess the ecological impact of this compound given limited ecotoxicity data?
Extrapolate from structurally related diols (e.g., dodecane-1,12-diol ):
- QSAR modeling : Predict biodegradability and toxicity endpoints .
- Microcosm studies : Test soil mobility and aquatic toxicity using Daphnia magna or algal assays .
- Read-across assessments : Leverage existing data from REACH dossiers of analogous compounds .
Basic: What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
Use FINER criteria:
- Feasible : Align with lab resources (e.g., synthesis capabilities).
- Novel : Address gaps (e.g., unexplored anticancer pathways).
- Ethical : Follow biosafety protocols for in vivo studies .
- Relevant : Link to broader goals (e.g., antimicrobial resistance) .
Q. Advanced: How can interdisciplinary data (e.g., geochemical and pharmacological) be integrated to study this compound’s natural sources?
- Phytochemical profiling : Combine metabolomics (LC-MS) with ecological data (e.g., soil pH, climate ).
- Multivariate statistics : Use PCA or PLS-DA to correlate environmental factors with diol abundance .
- Collaborative databases : Share datasets via platforms like PANGAEA for cross-disciplinary validation .
Q. Advanced: What methodologies validate this compound’s bioactivity in target-specific assays without off-target interference?
- CRISPR-Cas9 knockouts : Confirm target gene dependency .
- Dose-response curves : Calculate IC50/EC50 with Hill slope analysis .
- Counter-screening : Test against unrelated receptors/enzymes to rule out nonspecific effects .
Q. Basic: How can researchers ensure data accuracy and reproducibility in this compound experiments?
Properties
CAS No. |
142088-62-8 |
---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
8-(hydroxymethyl)-4b,8-dimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthren-1-ol |
InChI |
InChI=1S/C17H30O2/c1-16(11-18)9-4-10-17(2)13-5-3-6-14(19)12(13)7-8-15(16)17/h12-15,18-19H,3-11H2,1-2H3 |
InChI Key |
SLUWKKQHKRTCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC3C2CCCC3O)C)CO |
Origin of Product |
United States |
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